molecular formula C23H19ClN4O2S2 B2695938 N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954589-71-0

N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2695938
CAS No.: 954589-71-0
M. Wt: 483
InChI Key: PAHPLTSCPYYDGP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a substituted thiazole ring and a 4-chlorophenylacetamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazole ring: Known for enhancing bioactivity in antimicrobial and anti-inflammatory agents due to its electron-rich sulfur atom and aromaticity.
  • Pyridazine scaffold: Contributes to π-π stacking interactions, often improving binding affinity in enzyme inhibition.
  • 4-Chlorophenyl group: A common substituent in bioactive molecules, enhancing lipophilicity and membrane penetration.
  • Sulfanyl (thioether) linkage: Provides metabolic stability and flexibility in molecular interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-14-22(32-23(25-14)17-5-3-4-6-19(17)30-2)18-11-12-21(28-27-18)31-13-20(29)26-16-9-7-15(24)8-10-16/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPLTSCPYYDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial research. This article synthesizes current research findings on its biological activity, including data from in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 397.9 g/mol
  • LogP : 3.2 (indicating moderate lipophilicity)

This compound features a thiazole moiety linked to a pyridazine ring, which is known for enhancing biological activity through various mechanisms, including inhibition of key enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and pyridazine rings have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism
Compound AHepG227.1VEGFR2 Inhibition
Compound BMDA-MB-23174.2Apoptosis Induction

The above data indicates that structural modifications in the thiazole and pyridazine frameworks can lead to enhanced anticancer activity. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased potency against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds featuring similar structures have also been evaluated for their antimicrobial efficacy. For example, derivatives with thiazole rings have shown promising results against various bacterial strains.

Bacterial Strain MIC (μg/mL) Reference Compound MIC (μg/mL)
Staphylococcus aureus12.52 (Ciprofloxacin)
Escherichia coli102 (Ciprofloxacin)

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the substitution patterns on the thiazole and pyridazine rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups can modulate potency depending on their position relative to other functional groups.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of chlorine at the para position of the phenyl ring enhances cytotoxicity.
  • Methoxy Group : The methoxy group at the ortho position increases solubility and bioavailability.
  • Thiazole Ring : Essential for maintaining activity; modifications can lead to significant changes in potency.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Case Study 1: Cytotoxicity Assessment
    • Researchers synthesized a series of thiazole-pyridazine derivatives and evaluated their cytotoxicity against HepG2 and MDA-MB-231 cell lines.
    • Results indicated that specific substitutions led to IC50 values as low as 27.1 μM, suggesting significant potential for further development.
  • Case Study 2: Antimicrobial Testing
    • A derivative was tested against MRSA and showed an MIC of 12.5 μg/mL, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared below based on heterocyclic cores, substituent effects, and reported bioactivities.

Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

Compound ID / Name Core Structure Key Substituents Bioactivity (Reported) Key Findings Reference
Target Compound Pyridazine-thiazole-acetamide 4-chlorophenyl, 2-methoxyphenyl, 4-methylthiazole N/A Structural uniqueness with dual heterocyclic systems -
KA3 (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) Triazole-pyridine-acetamide Pyridin-4-yl, electron-withdrawing aryl groups (e.g., -NO₂, -Cl) Antimicrobial, Antioxidant High MIC values (6.25 µg/mL) against S. aureus; enhanced activity with EWGs
476483-99-5 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Triazole-pyridine-acetamide 4-chlorophenyl, pyridin-4-yl, 4-chloro-2-methoxy-5-methylphenyl N/A Structural similarity to target compound; chloro groups may enhance stability
3.1-3.21 (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) Triazole-furan-acetamide Furan-2-yl, amino-triazole Anti-exudative 72% inhibition of edema (vs. 78% for diclofenac sodium at 10 mg/kg)
573943-64-3 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Triazole-pyridine-acetamide Pyridin-2-yl, ethyl group, 4-chloro-2-methoxy-5-methylphenyl N/A Pyridine orientation may influence receptor binding vs. pyridazine in target

Key Structural and Functional Insights:

Heterocyclic Core Impact: Thiazole vs. Triazole: The target compound’s thiazole ring (vs. triazole in KA3 or 476483-99-5) may confer distinct electronic properties. Pyridazine vs. Pyridine: The pyridazine core in the target compound (vs. pyridine in analogs) offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity for enzyme inhibition .

Substituent Effects :

  • Chlorophenyl Groups : Present in both the target compound and 476483-99-5, these groups increase lipophilicity, correlating with improved antimicrobial activity in KA3 derivatives .
  • Methoxy Groups : The 2-methoxyphenyl substituent in the target compound may reduce metabolic oxidation compared to unsubstituted phenyl rings .

Biological Activity Trends: Antimicrobial Potency: KA3 derivatives with electron-withdrawing groups (EWGs) like -Cl or -NO₂ showed lower MIC values, suggesting the target compound’s 4-chlorophenyl group may similarly enhance activity . Anti-inflammatory Potential: The anti-exudative activity of triazole-furan analogs (3.1-3.21) implies that the target’s thiazole-pyridazine system could be optimized for similar applications .

Research Findings and Methodological Considerations

  • Synthetic Strategies : The synthesis of analogous compounds (e.g., KA3, 476483-99-5) typically involves cyclization of dithiocarbazates or nucleophilic substitution at the sulfanyl group, as seen in and .
  • Spectroscopic Characterization : NMR profiling () highlights that substituent-induced chemical shift changes (e.g., in regions A and B of similar molecules) can pinpoint structural modifications .
  • Lumping Strategies : suggests that compounds with shared cores (e.g., acetamide-thiazole vs. acetamide-triazole) may exhibit analogous physicochemical behaviors, aiding in predictive modeling .

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